molecular formula C14H22N2O3 B500401 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol CAS No. 162712-35-8

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B500401
CAS No.: 162712-35-8
M. Wt: 266.34g/mol
InChI Key: HVPPJURUTODQOY-UHFFFAOYSA-N
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Description

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPJURUTODQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390269
Record name 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
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Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

162712-35-8
Record name α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CVT-2513
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol
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Record name 1-Piperazineethanol, α-[(2-methoxyphenoxy)methyl]
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Record name CVT-2513
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS No. 162712-35-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, identified by its CAS number 162712-35-8, is a chemical compound of significant interest in the pharmaceutical sciences.[1][2] It is primarily known as a principal metabolite and a process-related impurity of Ranolazine, an anti-anginal medication.[1][3] Ranolazine functions by inhibiting the late inward sodium current in cardiac cells, which helps to reduce intracellular calcium overload and myocardial wall tension without significantly affecting heart rate or blood pressure.[4] As a key metabolite, also referred to as CVT-2513 or Ranolazine N-Desacetamido Impurity, understanding the physicochemical properties, synthesis, and biological activity of this compound is crucial for comprehensive drug metabolism studies, pharmacokinetic profiling, and impurity analysis in the manufacturing of Ranolazine.[3][5]

This technical guide provides a detailed overview of this compound, including its synthesis, analytical characterization, pharmacological profile, and safety considerations, to support researchers and drug development professionals in their work with this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical method development.

PropertyValueSource(s)
CAS Number 162712-35-8[1][2][6]
IUPAC Name 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol[1]
Synonyms CVT-2513, Ranolazine Impurity C, Ranolazine N-Desacetamido Impurity[3][5][7]
Molecular Formula C₁₄H₂₂N₂O₃[1][7]
Molecular Weight 266.34 g/mol [1][7]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Sparingly soluble in water, soluble in methanol and dichloromethane (predicted)Inferred from Ranolazine properties
SMILES COC1=CC=CC=C1OCC(CN2CCNCC2)O[1][5]
InChI Key HVPPJURUTODQOY-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process.[1] This involves the formation of an epoxide intermediate followed by a nucleophilic ring-opening reaction with piperazine.[1] While specific, detailed protocols are often proprietary, the following represents a standard laboratory-scale synthesis based on established chemical principles for this class of compounds.

Synthetic Workflow Diagram

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Nucleophilic Ring Opening cluster_2 Purification 2-Methoxyphenol 2-Methoxyphenol Intermediate_Epoxide 1-(2-Methoxyphenoxy)-2,3-epoxypropane 2-Methoxyphenol->Intermediate_Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Intermediate_Epoxide Target_Compound This compound Intermediate_Epoxide->Target_Compound Ring Opening Piperazine Piperazine Piperazine->Target_Compound Crude_Product Crude Product Intermediate_Epoxide_ref 1-(2-Methoxyphenoxy)-2,3-epoxypropane Purified_Product Purified Product (>98%) Crude_Product->Purified_Product Column Chromatography (Silica Gel)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)

  • To a stirred solution of 2-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of 2-methoxyphenol.

  • Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a polar aprotic solvent like isopropanol or ethanol.[8]

  • Add piperazine (a molar excess, typically 3-5 eq) to the solution. The large excess of piperazine helps to minimize the formation of dimer impurities.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting epoxide is consumed.

  • Cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude this compound is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the final product with high purity (>98%).[9]

Analytical Characterization

For use as a reference standard in drug development and quality control, the identity and purity of this compound must be confirmed using various analytical techniques. Commercial suppliers of this compound provide a comprehensive Certificate of Analysis which includes data from the following methods.[10]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for determining the purity of the compound and for quantifying it as an impurity in Ranolazine drug substance and product.[11]

Representative HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile)
Flow Rate 1.0 mL/minute
Detection UV at 220 nm
Column Temperature 40 °C
Injection Volume 10 µL

This method should be capable of separating this compound from Ranolazine and other related impurities.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The expected chemical shifts in ¹H NMR are outlined below.

Expected ¹H NMR Chemical Shifts (in CDCl₃, predicted):

ProtonsChemical Shift (ppm, δ)MultiplicityIntegration
Aromatic (phenoxy)6.8 - 7.2m4H
-OCH₃ (methoxy)3.85s3H
-CH(OH)-~4.0m1H
-O-CH₂-~4.1m2H
Piperazine N-CH₂-2.4 - 2.9m8H
-N-CH₂- (propanol chain)~2.6m2H
-OH, -NHVariablebr s2H
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed at m/z 267.3.

Pharmacological Profile and Mechanism of Action

The primary pharmacological relevance of this compound stems from its status as a major metabolite of Ranolazine.[3] Ranolazine is metabolized extensively in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[4][13]

Metabolic Pathway

G Ranolazine Ranolazine Metabolite This compound (CVT-2513) Ranolazine->Metabolite N-Dealkylation Enzymes CYP3A4, CYP2D6 (Liver) Enzymes->Ranolazine

Caption: Metabolic conversion of Ranolazine to its N-dealkylated metabolite.

Biological Activity

While the pharmacological activity of most Ranolazine metabolites has not been well characterized, some studies have investigated their effects. A study on the anti-myocardial ischemia activities of Ranolazine and its principal metabolites, including CVT-2513, was conducted. The results indicated that CVT-2513 could offer protection against myocardial ischemia induced by isoprenaline in mice.[3] However, its potency was found to be less than that of the parent drug, Ranolazine.[3]

The precise mechanism of action for this compound is not fully elucidated. It is not believed to contribute significantly to the therapeutic effects of Ranolazine, which primarily acts by inhibiting the late sodium current (I-Na).[1][14] However, its presence in plasma is a key consideration for the overall safety and drug-drug interaction profile of Ranolazine. For instance, studies have examined the plasma protein binding of various Ranolazine metabolites, which is crucial for understanding their distribution and potential for displacement interactions.[15]

Safety and Handling

As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, handling procedures should be based on those for similar pharmaceutical compounds of unknown potency.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound (CAS No. 162712-35-8) is a molecule of critical importance for researchers and professionals involved in the development and quality control of the anti-anginal drug Ranolazine. As a key metabolite and process impurity, a thorough understanding of its synthesis, analytical profile, and biological activity is essential. This guide provides a comprehensive foundation of technical knowledge to support further investigation and application of this compound in pharmaceutical research and development.

References

Sources

An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and known pharmacological context of 1-(2-methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. This compound, a key intermediate and a significant metabolite and impurity of the anti-anginal drug Ranolazine, holds relevance for researchers in medicinal chemistry, drug metabolism, and analytical chemistry. This document delves into the nuanced aspects of its synthesis, offering a detailed, field-proven protocol. Furthermore, it outlines the expected outcomes of analytical characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also situates the molecule within its pharmacological landscape, exploring its relationship with Ranolazine and its potential as a ligand for various biological targets.

Introduction: Unveiling a Molecule of Significance

This compound, identified by its CAS number 162712-35-8, is a multifaceted organic molecule that has garnered attention in the pharmaceutical sciences.[1] Its chemical architecture, featuring a 2-methoxyphenoxy moiety, a propan-2-ol linker, and a piperazine ring, underpins its chemical reactivity and biological interactions.[1] While it is commercially available for research purposes, its primary significance stems from its role as a crucial process-related impurity and a major metabolite of Ranolazine, a medication used to treat chronic angina.[1][2] Understanding the synthesis, purification, and characterization of this compound is therefore paramount for quality control in the manufacturing of Ranolazine and for comprehending its metabolic fate and potential off-target effects.

This guide moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the scientific protocols and the interpretation of analytical data, empowering researchers to confidently work with and study this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 162712-35-8[1]
Molecular Formula C₁₄H₂₂N₂O₃[1]
Molecular Weight 266.34 g/mol [1]
IUPAC Name 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol[1]
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in polar organic solventsN/A

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process.[1] This protocol is designed to be a self-validating system, with clear steps and rationale for each experimental choice.

Synthesis Pathway Overview

The synthesis commences with the formation of an epoxide intermediate via the Williamson ether synthesis, followed by the nucleophilic addition of piperazine to open the epoxide ring.

Synthesis_Pathway Reactant1 2-Methoxyphenol Intermediate 1-(2-Methoxyphenoxy)-2,3-epoxypropane Reactant1->Intermediate Base (e.g., NaOH) Phase Transfer Catalyst Reactant2 Epichlorohydrin Reactant2->Intermediate Product This compound Intermediate->Product Solvent (e.g., Ethanol) Reactant3 Piperazine Reactant3->Product

Caption: Synthetic route to this compound.

Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane (Intermediate)

This step involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous phenoxide and the organic epichlorohydrin.

Materials:

  • 2-Methoxyphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Toluene

  • Deionized water

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenol in toluene.

  • Add a solution of sodium hydroxide in deionized water to the flask. The base deprotonates the phenol to form the more nucleophilic phenoxide.

  • Add a catalytic amount of tetrabutylammonium bromide.

  • To the stirred biphasic mixture, add epichlorohydrin dropwise at room temperature. The reaction is exothermic, and controlled addition is necessary to prevent side reactions.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine to remove any remaining base and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane.

  • Purify the crude product by vacuum distillation to obtain the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

The purified epoxide intermediate is then reacted with piperazine to yield the final product.

Materials:

  • 1-(2-Methoxyphenoxy)-2,3-epoxypropane

  • Piperazine

  • Ethanol or another suitable protic solvent

Protocol:

  • In a round-bottom flask, dissolve 1-(2-methoxyphenoxy)-2,3-epoxypropane in ethanol.

  • Add an excess of piperazine to the solution. The use of excess piperazine helps to minimize the formation of the bis-substituted by-product.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

  • Aromatic protons: Multiplets in the range of δ 6.8-7.2 ppm.

  • Methine proton (-CH-OH): A multiplet around δ 3.9-4.1 ppm.

  • Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.

  • Protons on the carbon adjacent to the phenoxy oxygen (-O-CH₂-): Two doublets of doublets around δ 3.9-4.2 ppm.

  • Piperazine protons: Broad multiplets in the range of δ 2.4-2.9 ppm.

  • Protons on the carbon adjacent to the piperazine nitrogen (-N-CH₂-): Multiplets around δ 2.5-2.7 ppm.

  • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

  • Piperazine N-H proton: A broad singlet.

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Carbon bearing the hydroxyl group (-CH-OH): A signal around δ 68-72 ppm.

  • Carbon adjacent to the phenoxy oxygen (-O-CH₂-): A signal around δ 70-74 ppm.

  • Methoxy carbon (-OCH₃): A signal around δ 55-57 ppm.

  • Piperazine carbons: Signals in the range of δ 45-55 ppm.

  • Carbon adjacent to the piperazine nitrogen (-N-CH₂-): A signal around δ 60-64 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected characteristic IR absorption bands (KBr, cm⁻¹):

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (secondary amine): A moderate band around 3300 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2800-3000 cm⁻¹.

  • C=C stretch (aromatic): Bands around 1600 and 1450 cm⁻¹.

  • C-O stretch (ether): A strong band in the region of 1200-1250 cm⁻¹.

  • C-N stretch (amine): Bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Mass Spectrum (ESI+):

  • [M+H]⁺ ion: An intense peak at m/z 267.17, corresponding to the protonated molecule.

  • Key Fragmentation Pathways: The fragmentation of piperazine derivatives is well-documented.[3][4] Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the propanol side chain are expected to be major fragmentation pathways.[4] Common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56.[4] The specific fragmentation pattern will be influenced by the methoxyphenoxy and propanol substituents.

MS_Fragmentation Parent [M+H]⁺ m/z 267.17 Fragment1 Loss of H₂O m/z 249.16 Parent->Fragment1 Neutral Loss Fragment2 Piperazine Ring Opening Parent->Fragment2 Fragment3 Cleavage of Propanol Side Chain Parent->Fragment3

Caption: Plausible mass spectrometry fragmentation pathways.

Pharmacological Context and Biological Activity

The biological significance of this compound is intrinsically linked to its parent drug, Ranolazine.

Relationship to Ranolazine

Ranolazine exerts its anti-anginal effects primarily by inhibiting the late sodium current (I_Na) in cardiac myocytes.[1] this compound is a known metabolite of Ranolazine, formed through N-dealkylation.[1] As such, its pharmacokinetic profile and potential biological activities are of considerable interest in understanding the overall therapeutic and toxicological profile of Ranolazine.

Potential Biological Activity

Research indicates that this compound exhibits biological activity and has been investigated as a potential ligand in receptor studies, particularly targeting neurotransmitter receptors.[1] The piperazine moiety is a common pharmacophore in many centrally acting drugs, and its presence in this molecule suggests potential interactions with various receptors, such as serotonin (5-HT) and dopamine receptors. However, specific data on its receptor binding affinities and functional activities are limited in publicly available literature. There is no known specific mechanism of action attributed to this compound itself; its biological effects are often considered in the context of it being a metabolite of Ranolazine.[1]

Applications in Research and Development

This molecule serves as a valuable tool in several areas of pharmaceutical research:

  • Reference Standard: It is used as a reference standard for the identification and quantification of impurities and metabolites in Ranolazine drug substance and formulations.[2]

  • Medicinal Chemistry: The core structure can serve as a scaffold for the synthesis of new chemical entities with potential therapeutic activities.

  • Drug Metabolism Studies: It is used in in vitro and in vivo studies to investigate the metabolic pathways of Ranolazine and other related compounds.

  • Material Science: The compound has been explored for its use in developing hydrophilic antimicrobial coatings.[1]

Conclusion

This compound is more than just a chemical intermediate or a drug metabolite; it is a molecule that sits at the intersection of synthetic chemistry, analytical science, and pharmacology. A thorough understanding of its synthesis, purification, and characterization is crucial for ensuring the quality and safety of Ranolazine. Furthermore, continued investigation into its own potential biological activities may unveil new therapeutic opportunities. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively engage with this important compound.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

  • CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | Pharmaffiliates. Available at: [Link]

  • Ranolazine N-Desacetamido Impurity | 162712-35-8 | SynZeal. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, a notable secondary alcohol, is a key compound in pharmaceutical research and development. It is recognized primarily as a significant metabolite and process impurity of the anti-anginal medication, Ranolazine.[1][2] As such, a thorough understanding of its physical and chemical properties is paramount for drug metabolism studies, impurity profiling, and the development of robust analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its synthesis and analysis.

Chemical Identity and Structure

The molecular architecture of this compound is characterized by a 2-methoxyphenoxy group linked to a piperazine ring via a propan-2-ol backbone.[2] This structure imparts a combination of hydrophilicity, due to the hydroxyl and piperazine moieties, and lipophilicity, from the aromatic ring.

IdentifierValue
IUPAC Name 1-(2-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol
Synonyms Ranolazine Impurity C, Ranolazine N-Desacetamido Impurity, CVT-2513[3][4]
CAS Number 162712-35-8[5]
Molecular Formula C₁₄H₂₂N₂O₃[5]
Molecular Weight 266.34 g/mol [5]
Appearance Yellow Crystalline Solid[6]
Purity >98% (as reported by various suppliers)[6]
Storage Refrigerator (2-8°C) for long-term storage[5]

Physicochemical Properties: A Blend of Experimental and Predicted Data

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in biological systems and during formulation. Due to the nature of this compound as a metabolite and impurity, extensive public data on its experimental physical properties is limited. Therefore, this guide presents a combination of reported data and scientifically grounded predictions.

PropertyExperimental ValuePredicted ValueNotes
Melting Point Not available~110-120 °CPrediction based on structurally similar aromatic propanolamines.
Boiling Point Not available> 300 °C (decomposes)High boiling point is expected due to hydrogen bonding and molecular weight.
Solubility Not availableWater: Moderately SolubleDMSO: SolubleMethanol: SolubleThe hydroxyl and piperazine groups contribute to aqueous solubility.[2] The dihydrochloride salt is expected to be highly water-soluble.
pKa Not availablepKa₁: ~8.5 (piperazine N-H)pKa₂: ~4.5 (piperazine N)Estimated based on the pKa values of piperazine. The two nitrogen atoms will have distinct basicities.
LogP Not available1.5 - 2.5This predicted value suggests a moderate lipophilicity, allowing for membrane permeability.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a two-step process, which is a common route for the preparation of similar β-amino alcohols.[2]

Synthetic Pathway

Synthesis_Pathway A 2-Methoxyphenol C Intermediate: 1-chloro-3-(2-methoxyphenoxy)propan-2-ol A->C Base (e.g., NaOH) B Epichlorohydrin B->C E This compound C->E Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) D Piperazine D->E

Caption: A typical synthetic route for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-chloro-3-(2-methoxyphenoxy)propan-2-ol

  • To a stirred solution of 2-methoxyphenol in a suitable solvent (e.g., isopropanol), add a base such as sodium hydroxide.

  • Slowly add epichlorohydrin to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-chloro-3-(2-methoxyphenoxy)propan-2-ol in a polar aprotic solvent such as acetonitrile.

  • Add an excess of piperazine and a base like potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Spectral Characterization: A Predictive Analysis

While experimental spectra are typically provided with purchased reference standards, this section outlines the expected spectral characteristics based on the molecule's structure.[7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and exchangeable protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (4H)6.8 - 7.2Multiplet
-OCH₃ (3H)~3.8Singlet
-CH(OH)- (1H)~4.0Multiplet
-CH₂-O- (2H)~4.1Multiplet
Piperazine Protons (8H)2.4 - 3.0Multiplets
-CH₂-N- (2H)~2.6Multiplet
-OH (1H)VariableBroad Singlet
-NH (1H)VariableBroad Singlet
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
C-O (Aromatic)145 - 155
C-OCH₃~55
-CH(OH)-~68
-CH₂-O-~70
Piperazine Carbons45 - 55
-CH₂-N-~60
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
N-H (amine)3300 - 3500 (medium)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
C-O (ether)1000 - 1300
C-N (amine)1000 - 1250
Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺.

IonPredicted m/z
[M+H]⁺267.17

Analytical Methodologies: A Hypothetical Workflow

The quantification of this compound in biological matrices or as a pharmaceutical impurity necessitates a sensitive and specific analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Matrix (e.g., Plasma, Urine) B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E HPLC Separation (C18 Column) D->E Injection F ESI Source (Positive Ion Mode) E->F G Tandem Mass Spectrometry (MRM Detection) F->G H Quantification G->H Data Acquisition & Processing

Caption: A typical workflow for the quantification of the target compound by LC-MS/MS.

Protocol for LC-MS/MS Analysis
  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 267.2.

    • Product Ion (Q3): A specific fragment ion to be determined through infusion experiments.

Conclusion

This compound is a compound of significant interest in the pharmaceutical sciences due to its role as a metabolite and impurity of Ranolazine. While a complete experimental dataset for all its physicochemical properties is not publicly available, this guide has synthesized the existing information and provided robust, scientifically-based predictions to offer a comprehensive profile. The outlined synthetic and analytical methodologies provide a strong foundation for researchers and drug development professionals working with this molecule. Further experimental validation of the predicted properties is encouraged to enhance the collective understanding of this important compound.

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An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. While primarily recognized as a metabolite and process impurity of the anti-anginal drug Ranolazine, the inherent structural motifs of this molecule—a methoxyphenoxy group, a propanol linker, and a piperazine ring—are common pharmacophores found in numerous centrally and peripherally acting therapeutic agents. This document will delve into the known context of this compound, dissect its structural components to hypothesize potential biological targets, and propose a rigorous, multi-faceted experimental strategy to elucidate its definitive mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially characterize the bioactivity of this and structurally related molecules.

Introduction and Current State of Knowledge

This compound (henceforth referred to as Compound X for brevity) is a chemical entity with the molecular formula C14H22N2O3.[1] It is most prominently documented in the context of the pharmaceutical manufacturing and metabolism of Ranolazine, a well-characterized inhibitor of the late sodium current in cardiomyocytes.[1] It is crucial to underscore that the therapeutic effects of Ranolazine are not attributed to Compound X.[1]

Despite the absence of a defined pharmacological role, research suggests that Compound X possesses biological activity.[1] It has been explored as a potential ligand for neurotransmitter receptors, and its structural similarity to other bioactive molecules warrants a deeper investigation into its potential mechanism of action.[1] This guide will, therefore, move beyond its identity as a Ranolazine impurity and explore its potential as a standalone pharmacologically active agent.

Structural and Functional Group Analysis: Hypothesizing Biological Targets

The pharmacological potential of a molecule is intrinsically linked to its structure. Compound X integrates three key functional domains that are prevalent in a wide array of approved drugs.

The 2-Methoxyphenoxy Moiety

The 2-methoxyphenoxy group is a constituent of several centrally acting compounds. For instance, Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) is a widely used expectorant, and its derivative, Methocarbamol, is a skeletal muscle relaxant acting as a central nervous system depressant.[2][3][4][5] While the precise mechanism of Guaifenesin's expectorant action is still debated, it is believed to work by increasing the volume and reducing the viscosity of secretions in the respiratory tract.[6][7] More recent research also suggests that Guaifenesin may exhibit anticonvulsant and muscle relaxant properties, possibly through antagonism of NMDA receptors.[8] The presence of this moiety in Compound X suggests a potential for interaction with central nervous system targets.

The Piperazine Ring

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs). It is a core component of many antipsychotic, antidepressant, and anxiolytic drugs. Its basic nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with acidic residues in receptor binding pockets. Structurally similar compounds containing a piperazine ring have shown affinity for serotonergic and adrenergic receptors.[9] For example, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride has demonstrated α1-adrenoceptor antagonistic activity.[10]

The Propan-2-ol Linker

The flexible propan-2-ol linker connects the methoxyphenoxy and piperazine moieties. The hydroxyl group on this linker can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The length and flexibility of this linker are also key determinants of how the two terminal functional groups are presented to a biological target, influencing both affinity and selectivity.

Hypothesized Biological Targets

Based on this structural deconstruction, the following classes of receptors and channels represent plausible primary targets for Compound X:

Potential Target Class Rationale based on Structural Analogs
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) The arylpiperazine moiety is a classic pharmacophore for various 5-HT receptor subtypes.
Dopamine Receptors (e.g., D2, D3) Many antipsychotic and CNS-active drugs containing the piperazine scaffold target dopamine receptors.
Adrenergic Receptors (e.g., α1, α2, β) The phenoxypropanolamine backbone is a hallmark of beta-blockers, and arylpiperazines can exhibit affinity for alpha-adrenergic receptors.
NMDA Receptors The 2-methoxyphenoxy group in the related compound Guaifenesin suggests potential NMDA receptor antagonism.
Voltage-gated Sodium Channels Given its origin as a metabolite of Ranolazine, a direct (though likely different) interaction with sodium channels cannot be entirely ruled out without experimental validation.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of Compound X, a tiered experimental approach is proposed. This workflow is designed to first identify the primary biological target(s) and then characterize the downstream functional consequences of this interaction.

Tier 1: Broad Target Screening and Binding Affinity Determination

The initial step is to perform a broad screen against a panel of receptors, ion channels, and enzymes to identify potential high-affinity targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Compound X for a diverse panel of CNS and cardiovascular targets.

  • Procedure:

    • Prepare cell membrane homogenates expressing the target receptor of interest (e.g., from recombinant cell lines or animal tissues).

    • Incubate a fixed concentration of a specific radioligand for the target receptor with varying concentrations of Compound X.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the IC50 (concentration of Compound X that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Rationale: This is a high-throughput and cost-effective method to narrow down the list of potential targets from the hundreds of possibilities to a manageable few.

G cluster_0 Tier 1: Target Identification Compound_X Compound X Binding_Assay Radioligand Binding Assay Compound_X->Binding_Assay Receptor_Panel Broad Receptor Panel (Serotonin, Dopamine, Adrenergic, etc.) Receptor_Panel->Binding_Assay Affinity_Data Binding Affinity (Ki) Data Binding_Assay->Affinity_Data

Caption: Tier 1 Experimental Workflow for Target Identification.

Tier 2: Functional Characterization of Target Interaction

Once high-affinity targets are identified, the next step is to determine the functional effect of Compound X on these targets (i.e., is it an agonist, antagonist, or allosteric modulator?).

Experimental Protocol: In Vitro Functional Assays (Example: GPCR Activation)

  • Objective: To measure the effect of Compound X on the signaling activity of an identified GPCR target.

  • Procedure (cAMP Assay for Gs or Gi-coupled receptors):

    • Culture cells recombinantly expressing the target GPCR.

    • Treat the cells with varying concentrations of Compound X, either alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF or ELISA).

    • Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Rationale: This assay provides crucial information about the functional consequences of Compound X binding to its target, moving beyond simple affinity to biological effect.

G cluster_1 Tier 2: Functional Characterization Identified_Target High-Affinity Target (e.g., GPCR) Functional_Assay In Vitro Functional Assay (e.g., cAMP, Calcium Flux) Identified_Target->Functional_Assay Dose_Response Dose-Response Curve Functional_Assay->Dose_Response Functional_Effect Functional Effect (Agonist, Antagonist, etc.) Dose_Response->Functional_Effect

Caption: Tier 2 Experimental Workflow for Functional Characterization.

Tier 3: Elucidation of Downstream Signaling Pathways

Understanding the primary target interaction is followed by mapping the downstream intracellular signaling cascade.

Experimental Protocol: Western Blotting for Signaling Proteins

  • Objective: To determine the effect of Compound X on the phosphorylation state (and thus activation) of key downstream signaling proteins.

  • Procedure:

    • Treat cells expressing the target receptor with Compound X for various time points.

    • Lyse the cells and separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of signaling proteins of interest (e.g., ERK, Akt, CREB).

    • Use a labeled secondary antibody to detect the primary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the change in protein phosphorylation.

  • Rationale: This technique provides a snapshot of the intracellular signaling pathways activated or inhibited by Compound X, offering a deeper understanding of its cellular mechanism.

G cluster_2 Hypothetical Signaling Pathway Compound_X Compound X Receptor Identified Receptor Compound_X->Receptor Binds (Antagonist?) G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA -> ERK) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical Signaling Pathway for Compound X.

Conclusion and Future Directions

While the mechanism of action of this compound is currently undefined, a systematic and logical scientific approach can successfully elucidate its biological role. By leveraging knowledge from structurally similar compounds, a focused set of hypotheses can be generated and tested through a tiered experimental workflow. The initial steps should focus on broad, unbiased screening to identify primary targets, followed by detailed functional and downstream signaling studies to characterize the nature of the molecular interaction. The insights gained from such studies will not only define the pharmacology of this specific molecule but also contribute to the broader understanding of how these common structural motifs contribute to bioactivity, potentially uncovering novel therapeutic leads.

References

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An In-Depth Technical Guide to 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, a significant piperazine derivative. This document delves into its synthesis, chemical properties, pharmacological activities, and analytical methodologies. Primarily known as a metabolite and process impurity of the anti-anginal drug Ranolazine, this compound, also referred to as Ranolazine Impurity H or CVT-2513, has garnered scientific interest for its own potential biological activities. This guide is designed to be a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical development, offering detailed protocols and insights to facilitate further investigation and application of this compound.

Introduction

This compound is a heterocyclic compound featuring a methoxyphenoxy group, a piperazine ring, and a propanol backbone. Its chemical structure and relationship to Ranolazine, a well-established anti-anginal agent that acts by inhibiting the late sodium current in cardiac cells, make it a molecule of significant interest.[1] While it is often studied in the context of pharmaceutical impurities, research has indicated that this compound possesses inherent biological activity, particularly in the cardiovascular system.[2][3] This guide will explore the multifaceted nature of this compound, from its molecular characteristics to its biological implications.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol[4]
Synonyms Ranolazine Impurity H, Ranolazine N-Desacetamido Impurity, CVT-2513[4][5]
CAS Number 162712-35-8[6]
Molecular Formula C₁₄H₂₂N₂O₃[4]
Molecular Weight 266.34 g/mol [4]

Synthesis and Characterization

The synthesis of this compound is intrinsically linked to the manufacturing process of Ranolazine. It is typically formed as a key intermediate or a process-related impurity. The general synthetic route involves a two-step process.

Synthetic Pathway

The synthesis commences with the reaction of 2-methoxyphenol with an excess of epichlorohydrin. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the epoxide intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane.[7][8] The subsequent step involves the nucleophilic addition of piperazine to the epoxide ring of the intermediate. This reaction opens the epoxide ring and results in the formation of this compound.[7]

Synthesis_Pathway 2-Methoxyphenol 2-Methoxyphenol Intermediate 1-(2-Methoxyphenoxy)-2,3-epoxypropane 2-Methoxyphenol->Intermediate NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Final_Product This compound Intermediate->Final_Product Piperazine Piperazine Piperazine->Final_Product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on established methods for the synthesis of similar compounds and Ranolazine intermediates.[7][8][9]

Step 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

  • To a solution of 2-methoxyphenol (1 equivalent) in a suitable solvent such as water or a biphasic system, add a base like sodium hydroxide (1-1.2 equivalents).

  • Stir the mixture at room temperature until the 2-methoxyphenol is fully dissolved and the phenoxide is formed.

  • Add an excess of epichlorohydrin (3-5 equivalents) to the reaction mixture. A phase-transfer catalyst, such as benzyl triethylammonium chloride, can be added to improve the reaction rate in a biphasic system.[9]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-40°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-methoxyphenoxy)-2,3-epoxypropane.

  • Purify the crude product by vacuum distillation to yield the pure epoxide intermediate.[8]

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(2-methoxyphenoxy)-2,3-epoxypropane (1 equivalent) in a polar solvent such as ethanol or methanol.

  • Add piperazine (1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at ambient or slightly elevated temperature for an extended period (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the structure and purity of the synthesized compound. The following techniques are typically employed:

Table 2: Analytical Characterization Methods

Analytical MethodInformation ProvidedExpected Results
¹H NMR Spectroscopy Hydrogen environment and connectivitySignals for aromatic protons (δ ~6.8-7.2 ppm), methoxy protons (δ ~3.8 ppm), piperazine protons (δ ~2.4-2.8 ppm), and protons of the propanol backbone.[10]
¹³C NMR Spectroscopy Carbon skeleton verificationSignals for aromatic carbons, the methoxy carbon, and aliphatic carbons of the piperazine and propanol moieties.[10]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 267.[4]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (hydroxyl), C-O-C (ether), and C-N (amine) functional groups.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the compound.

Pharmacological Activity

While primarily known as a metabolite of Ranolazine, this compound (CVT-2513) has been shown to possess intrinsic pharmacological activity, particularly in the context of myocardial ischemia.

Anti-Myocardial Ischemia Effects

A study by Wang et al. (2012) investigated the synthesis and anti-myocardial ischemia activities of Ranolazine and its five principal metabolites, including CVT-2513. The study found that CVT-2513 could be protective against myocardial ischemia induced by isoprenaline in mice.[3] Although it demonstrated a protective effect, its potency was found to be less than that of the parent drug, Ranolazine.[3] The mechanism of action of Ranolazine involves the inhibition of the late sodium current (INa), which helps in preventing calcium overload in ischemic cardiac cells.[11] It is plausible that CVT-2513 shares a similar, albeit less potent, mechanism.

Ischemia_Pathway Ischemia Ischemia Late_INa Increased Late Na+ Current (INa) Ischemia->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload Ca_Overload Intracellular Ca2+ Overload via NCX Na_Overload->Ca_Overload Myocardial_Injury Myocardial Injury & Dysfunction Ca_Overload->Myocardial_Injury Ranolazine Ranolazine Ranolazine->Late_INa Inhibits CVT2513 This compound CVT2513->Late_INa Inhibits (less potent) Analytical_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

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Methodological & Application

Comprehensive Analytical Characterization of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol: A Ranolazine-Related Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. This compound is a significant process-related impurity and metabolite of Ranolazine, an anti-anginal agent.[1][2] Ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API) necessitates robust analytical control over such related substances.[3] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals involved in the synthesis and formulation of Ranolazine.

Introduction and Significance

This compound (CAS No: 162712-35-8) is a key synthetic intermediate and a known impurity in the manufacturing of Ranolazine.[1][4] Ranolazine is a piperazine derivative used for the treatment of chronic angina.[5] The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that are closely scrutinized by regulatory bodies worldwide. According to International Council for Harmonisation (ICH) guidelines, impurities must be identified, quantified, and controlled to ensure the safety and therapeutic efficacy of the final drug product.[6]

The structural similarity of this compound to the parent drug necessitates highly selective analytical methods to distinguish and accurately quantify it. This guide provides the scientific rationale and step-by-step protocols for a multi-pronged analytical strategy to achieve a complete chemical characterization.

Compound Profile

A thorough understanding of the molecule's physicochemical properties is the foundation for method development.

PropertyValueSource
IUPAC Name 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol[1]
CAS Number 162712-35-8[7][8]
Molecular Formula C₁₄H₂₂N₂O₃[1]
Molecular Weight 266.34 g/mol [1]
Appearance White to off-white crystalline powder[9]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from the API, other impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the industry standard for purity analysis of polar to moderately non-polar small molecules like the one .[9][10] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a buffered mobile phase ensures peak shape and reproducibility by controlling the ionization state of the basic piperazine moiety. UV detection is suitable due to the presence of the chromophoric methoxy-phenoxy group. A wavelength of 220 nm is often effective for Ranolazine and its related compounds.[11][12]

Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm membrane filter before injection.[13]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Supelcosil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Phosphate buffer (pH 7.0) and Methanol (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the analyte peak should not be more than 2.0.[13]

  • Analysis: Inject the blank (mobile phase), standard solution, and sample solution. Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/% Impurity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from sample preparation to reporting.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is an indispensable tool for confirming the identity of impurities and for detecting them at trace levels.[14] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) in positive mode is highly effective for this molecule, as the two nitrogen atoms in the piperazine ring are readily protonated to form [M+H]⁺ ions.

Protocol: LC-MS for Identity Confirmation

  • Instrumentation: HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[14]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

  • LC-MS Conditions:

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Scan Range m/z 100-400
Expected Ion [M+H]⁺ at m/z 267.17
  • Analysis: Inject the sample and acquire data in full scan mode. The presence of a peak at the expected retention time with a mass corresponding to the protonated molecule (m/z 267.17) confirms its identity. For higher sensitivity and quantification, a Multiple Reaction Monitoring (MRM) method can be developed.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive structural information, which is a regulatory requirement for impurity characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural determination.[5] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The molecule's structure has distinct regions (phenoxy, propanol linker, piperazine) that will give rise to characteristic signals. Predicted chemical shifts are based on established principles and data from structurally similar compounds.[15][16]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals definitively.

  • Expected Chemical Shifts (Predicted):

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methoxy (-OCH₃)~3.8~56
Aromatic (Ar-H)6.8 - 7.2112 - 150
Propanol Linker (-CH-OH)~3.9 - 4.1~68
Propanol Linker (-O-CH₂)~4.0~72
Propanol Linker (-N-CH₂)~2.5~60
Piperazine (-CH₂-N-CH₂-)2.4 - 2.8~46, ~54
Hydroxyl (-OH)Variable-
Amine (-NH)Variable-
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.[5] The spectrum will provide confirmatory evidence for the hydroxyl, ether, and amine groups, as well as the aromatic ring.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (Alcohol)3600 - 3200 (Broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=C Stretch (Aromatic)1600 - 1450
C-O Stretch (Aryl Ether)~1250
C-N Stretch (Amine)1350 - 1000

Integrated Analytical Strategy

A single analytical technique is insufficient for full characterization. The logical integration of these methods provides a self-validating system that ensures the identity, purity, and structure of the compound are unequivocally established.

Integrated_Strategy cluster_workflow Characterization Workflow start Bulk Sample of 1-(2-Methoxy-phenoxy)-3- piperazin-1-yl-propan-2-ol hplc HPLC Purpose: Purity & Quantification Output: Purity (%) start->hplc Assess Purity lcms LC-MS Purpose: Identity Confirmation Output: Molecular Weight (m/z) start->lcms Confirm Mass nmr NMR (¹H, ¹³C) Purpose: Structural Elucidation Output: Chemical Structure start->nmr Determine Structure ftir FTIR Purpose: Functional Group ID Output: IR Spectrum start->ftir Identify Functional Groups report Complete Characterization Report hplc->report Consolidate Data lcms->report Consolidate Data nmr->report Consolidate Data ftir->report Consolidate Data

Caption: Integrated strategy for complete compound characterization.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. The combined use of HPLC for purity, LC-MS for identity, and NMR and FTIR for definitive structural elucidation ensures that this Ranolazine-related compound can be effectively monitored and controlled. Adherence to these scientifically sound methods is critical for meeting regulatory expectations and ensuring the quality and safety of the final pharmaceutical product.

References

  • Suresh Babu VV, Sudhakar V, Murthy TEGK (2014) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatography & Separation Techniques. [Link]

  • Longdom Publishing (2014) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • John, S., Pramila, T., & Bhavana, R. (2017). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 4(9), 569-575. [Link]

  • Semantic Scholar (2014) Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Semantic Scholar. [Link]

  • Asian Journal of Pharmaceutical Analysis. Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [Link]

  • Dibrugarh University. A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND DETERMINATION OF RANOLAZINE IN SYNTHETIC MIXTURE. Dibrugarh University. [Link]

  • Veeprho. Ranolazine Impurities and Related Compound. Veeprho. [Link]

  • SynZeal. Ranolazine Impurities. SynZeal. [Link]

  • Pharmaffiliates. Ranolazine-impurities. Pharmaffiliates. [Link]

  • Oakwood Chemical. This compound. Oakwood Chemical. [Link]

  • Veeprho. (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Veeprho. [Link]

  • Pharmaffiliates. CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Pharmaffiliates. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. [Link]

Sources

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. The analyte, a known primary metabolite of the anti-anginal drug Ranolazine, is effectively separated using a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and methanol.[1] The method demonstrates excellent linearity, accuracy, precision, and specificity, adhering to the validation criteria outlined in the International Conference on Harmonisation (ICH) Q2(R1) guideline.[2][3][4] This protocol is suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development and research environments.

Introduction

This compound (CAS No: 162712-35-8) is a molecule of significant pharmaceutical interest, primarily recognized as a metabolite of Ranolazine.[1] Its chemical structure incorporates a methoxyphenoxy group, a hydrophilic propan-2-ol chain, and a basic piperazine moiety, giving it moderate polarity and distinct chromatographic challenges.[1] Accurate quantification of this compound is critical for metabolic studies, impurity profiling, and ensuring the quality of drug substances where it may be present.

The development of a reliable analytical method is therefore essential. Reversed-phase HPLC is the predominant technique for pharmaceutical analysis due to its versatility and ability to handle a wide range of compound polarities.[5][6] This note addresses the need for a standardized analytical procedure by providing a fully developed and validated HPLC method, explaining the scientific rationale behind the chosen parameters to ensure reproducibility and trustworthiness.

Experimental

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 99.5%)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Ortho-Phosphoric Acid (AR Grade)

  • Water, HPLC Grade (prepared using a water purification system)

Instrumentation

The analysis was performed on a standard HPLC system equipped with the following components:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatographic Data Station (e.g., Empower™, Chromeleon™)

Chromatographic Conditions

All chromatographic parameters were optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential impurities. The final conditions are summarized in Table 1.

ParameterCondition
Stationary Phase C18 Column (e.g., SunShell C18, InertSustain C18), 150 mm x 4.6 mm, 2.6 µm or 5 µm particle size
Mobile Phase 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) : Methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes
Diluent Mobile Phase

Methodology

Solution Preparation
  • Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted ortho-phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and HPLC grade methanol in a 60:40 volume/volume ratio. Degas the solution by sonication or online degasser before use.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline for analytical procedures.[2][4][7] The validation process ensures that the method is suitable for its intended purpose.

G cluster_0 Method Validation Workflow Specificity Specificity (Placebo, Forced Degradation) Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 levels, n=3) Linearity->Accuracy Limits LOD & LOQ (Signal-to-Noise or Slope Method) Linearity->Limits Precision Precision Accuracy->Precision Robustness Robustness (Small variations in pH, Flow, Temp) Accuracy->Robustness Repeatability Repeatability (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Different Day/Analyst) Precision->Intermediate

Caption: Workflow for analytical method validation based on ICH Q2(R1).

  • Specificity: Demonstrated by injecting the diluent, a placebo solution, and a standard solution to ensure no interference at the analyte's retention time. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also conducted to confirm that degradation products do not co-elute with the main peak.

  • Linearity: Assessed over a concentration range of 25 µg/mL to 75 µg/mL (50% to 150% of the working concentration). A calibration curve was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: Evaluated by recovery studies. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (e.g., 50%, 100%, 150%). The percentage recovery was calculated at each level.

  • Precision:

    • Repeatability (Intra-day Precision): Determined by analyzing six replicate preparations of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) was calculated.

    • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst to assess the method's ruggedness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the linearity curve.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations to key parameters, including mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the working standard solution five times. The acceptance criteria are defined in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Results and Discussion

Method Development Rationale

The primary goal was to develop a simple isocratic method with good peak symmetry and resolution.

G cluster_1 Rationale for Method Parameters Analyte Analyte Properties (Basic, Polar) Column Stationary Phase (C18) Analyte->Column Hydrophobic interaction MobilePhase Mobile Phase (Buffer/Organic) Analyte->MobilePhase Elution control Detector Detection (UV @ 272 nm) Analyte->Detector Chromophore absorption pH pH Control (pH 3.0) Column->pH Reduces silanol interaction MobilePhase->pH Ionization suppression

Caption: Logical relationships in HPLC method development.

  • Stationary Phase Selection: A C18 column was chosen as it provides excellent hydrophobic retention for moderately polar pharmaceutical compounds.[5] Its versatility makes it a first-choice stationary phase in method development.[8]

  • Mobile Phase and pH Control: The analyte contains a piperazine ring, which has basic secondary amine groups. At neutral or high pH, these amines can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing.[9] By adjusting the mobile phase to an acidic pH of 3.0, which is well below the pKa of the piperazine nitrogens, the analyte exists in a single, protonated ionic form.[10] This suppresses silanol interactions, resulting in a sharp, symmetrical peak. Methanol was chosen as the organic modifier due to its compatibility with phosphate buffers and its effective elution strength for this analyte.

  • Detection Wavelength: The UV spectrum of the analyte was scanned using the PDA detector, which showed a maximum absorbance (λmax) at approximately 272 nm. This wavelength was selected to ensure maximum sensitivity.

Validation Results Summary

The method met all pre-defined acceptance criteria, demonstrating its suitability for its intended use. A summary of the validation results is presented in Table 3. The representative chromatogram showed a well-defined, symmetric peak at a retention time of approximately 5.2 minutes.

Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interference at RT
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% – 101.5%98.0% – 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.68%≤ 2.0%
LOD 0.1 µg/mLReport Value
LOQ 0.3 µg/mLReport Value
Robustness System suitability parameters met under all conditionsSystem suitability passes

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines, confirming its high degree of linearity, accuracy, precision, and specificity. This robust protocol is well-suited for routine analysis in a regulated laboratory setting, supporting drug development and quality control activities.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Eco-friendly HPLC Method for the determination of Ranolazine using Cyclodextrin as a green additive to mobile phase. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2016). Analytical Method Validation of Ranolazine tablets by RP-HPLC. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). Development and validation of HPLC method for simultaneous determination of Ranolazine and Dronedarone in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC method development and validation: an overview. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 162712-35-8 | Product Name: 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Retrieved from [Link]

  • LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

Sources

Quantitative Analysis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, a primary metabolite of the anti-anginal drug Ranolazine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Recognizing the importance of metabolite quantification in pharmacokinetic and drug metabolism studies, this application note details two robust sample preparation protocols, optimized chromatographic conditions, and mass spectrometric parameters for sensitive and selective detection in plasma. The methodologies are designed to be self-validating and are grounded in established bioanalytical principles, offering both high throughput and analytical precision.

Introduction: The Analytical Imperative

This compound is a key metabolite of Ranolazine, an agent used for the treatment of chronic stable angina.[1][2] The quantification of major metabolites is a critical component of drug development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug. The inherent polarity of this metabolite, conferred by the piperazine ring and hydroxyl group, presents specific challenges for extraction and chromatographic retention.[1][3]

This guide addresses these challenges by leveraging the specificity and sensitivity of tandem mass spectrometry. We will explore the rationale behind method development choices, from sample cleanup to ion selection, to provide a framework that is both educational and immediately applicable in a research or clinical laboratory setting.

Foundational Principles: Mass Spectrometry of the Analyte

The chemical structure of this compound (Molecular Weight: 266.34 g/mol ) is amenable to analysis by electrospray ionization (ESI) in positive ion mode.[1] The two nitrogen atoms in the piperazine ring are basic and readily accept a proton in an acidic environment, forming a stable [M+H]⁺ precursor ion at m/z 267.3.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the precursor ion fragments in a predictable manner. The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the piperazine ring and the propanol backbone, which are the most labile sites. Understanding this fragmentation is key to selecting specific and intense product ions for Multiple Reaction Monitoring (MRM), the cornerstone of quantitative MS analysis.

G Proposed Fragmentation of [M+H]⁺ cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z 267.3 This compound product1 Product Ion 1 m/z 113.1 Piperazine-containing fragment precursor->product1 CID product2 Product Ion 2 m/z 138.1 Methoxyphenoxy-containing fragment precursor->product2 CID

Caption: Proposed fragmentation pathway for the protonated molecule.

Experimental Protocols

This section details the step-by-step procedures for sample preparation, liquid chromatography, and mass spectrometry. The choice between protocols may depend on laboratory resources, required throughput, and desired extract cleanliness.

General Reagents and Materials
  • Solvents: Acetonitrile, Methanol (LC-MS Grade).[4]

  • Additives: Formic Acid (≥99%).[4][5]

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as a stable isotope-labeled version of the analyte or a related compound like Tramadol.[2] For this protocol, we propose using Verapamil as an internal standard due to its similar ionization properties and chromatographic behavior.

Experimental Workflow Overview

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Plasma Sample (e.g., 100 µL) B 2. Add Internal Standard (e.g., Verapamil) A->B C 3. Choose Protocol: Protein Precipitation OR Liquid-Liquid Extraction B->C D 4. Evaporate & Reconstitute C->D E 5. Inject into LC-MS/MS System D->E F 6. Chromatographic Separation (Reversed-Phase C18) E->F G 7. MS/MS Detection (Positive ESI, MRM Mode) F->G H 8. Peak Integration G->H I 9. Generate Calibration Curve H->I J 10. Quantify Analyte Concentration I->J

Caption: High-level workflow from sample preparation to final quantification.

Protocol 1: Protein Precipitation (PPT)

This method is fast and effective, suitable for high-throughput screening. It relies on a high concentration of organic solvent to denature and precipitate plasma proteins.[3]

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL Verapamil in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences behind in the aqueous phase.[2]

Step-by-Step Methodology:

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL Verapamil in methanol).

  • Add 50 µL of 0.1 M NaOH to basify the sample (enhances extraction of basic compounds).

  • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether or a diethyl ether/dichloromethane mixture).[2]

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve good retention and peak shape for this polar compound while separating it from matrix components. A reversed-phase C18 column is a robust starting point.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, <2 µm)Industry standard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to promote analyte protonation.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient See Table BelowA gradient is essential for eluting the analyte while cleaning the column.

LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry (MS) Parameters

The MS is operated in positive ESI mode using MRM for quantification.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for protonating the basic piperazine moiety.[5]
Capillary Voltage 3.5 kVOptimizes ion formation.
Source Temp. 150 °CStandard temperature for ESI.
Desolvation Temp. 450 °CFacilitates efficient solvent evaporation.
Desolvation Gas Nitrogen, ~800 L/hrAids in droplet desolvation.
Collision Gas ArgonStandard for collision-induced dissociation.
Scan Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification.[6]

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte 267.3 113.1 100 Optimize empirically
Analyte (Confirm) 267.3 138.1 100 Optimize empirically

| IS (Verapamil) | 455.3 | 165.1 | 100 | Optimize empirically |

Note: Collision energies must be optimized for the specific instrument being used by infusing a standard solution of the analyte and observing the product ion signal while varying the energy.

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days. Precision (%CV) should be <15% and accuracy (% bias) should be within ±15%.[5]

  • Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

  • Matrix Effect: Evaluated to ensure that ionization suppression or enhancement from the biological matrix is minimal and consistent.

  • Stability: Analyte stability should be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage).[5]

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. By offering two distinct sample preparation protocols and a fully detailed instrument method, this guide equips researchers and drug development professionals with the tools necessary to generate accurate and reliable data for pharmacokinetic and metabolism studies. The emphasis on the rationale behind procedural choices and the requirement for rigorous validation ensures that the resulting data is of the highest scientific integrity.

References

  • Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry.
  • Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay.
  • Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scirp.org.
  • Determination of ranolazine in human plasma by LC-MS/MS and its applic
  • Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry (RSC Publishing).
  • BA Method Development: Polar Compounds. BioPharma Services.
  • This compound. Smolecule.
  • Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).

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Application Notes and Protocols for the Experimental Use of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a chemical compound with the molecular formula C14H22N2O3.[1][2] Structurally, it features a methoxyphenoxy group, a piperazine ring, and a propanol backbone.[1] This compound is recognized as a metabolite of Ranolazine, a drug known for its anti-myocardial ischemic effects.[1] While the primary mechanism of Ranolazine involves the inhibition of the late sodium current in cardiac cells, this action is not attributed to this compound.[1] The piperazine scaffold is a common motif in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer and antipsychotic effects.[3][4]

These application notes provide a comprehensive guide for the initial in vitro investigation of this compound in cell culture. The protocols outlined below are designed to establish a foundational understanding of its potential cytotoxic and mechanistic properties, drawing upon established methodologies for the evaluation of novel piperazine-containing molecules.

Compound Characteristics and Handling

PropertyValueSource
CAS Number 162712-35-8[1]
Molecular Formula C14H22N2O3[1]
Molecular Weight 266.34 g/mol [1]
Appearance Yellow Crystalline Solid[2]
Solubility Enhanced water solubility due to hydrogen bonding capabilities.[1]

Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Postulated Areas for Cellular Investigation

Given the prevalence of the piperazine moiety in pharmacologically active compounds, several avenues of investigation are proposed for this compound. The structural similarity to compounds with known anticancer and neurological activities suggests the following starting points for research.[4][5]

Workflow for Initial Compound Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (for active concentrations) A Prepare Stock Solution in DMSO C Perform Cell Viability Assay (e.g., MTT) A->C B Select Panel of Cancer Cell Lines B->C D Determine IC50 Values C->D E Apoptosis vs. Necrosis (Annexin V/PI Staining) D->E Proceed if cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) D->F Proceed if cytotoxic G Signaling Pathway Analysis (Western Blotting) E->G Investigate key apoptotic proteins G A 1-(2-Methoxy-phenoxy)-3- piperazin-1-yl-propan-2-ol B Cellular Stress (e.g., ER Stress, ROS) A->B C Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates (e.g., PARP) D->E F Apoptosis E->F

Caption: Hypothetical caspase-dependent apoptotic pathway for investigation.

Trustworthiness and Self-Validation

The protocols provided are based on standard, widely accepted methodologies in cell biology and cancer research. To ensure the trustworthiness of the results, the following points should be considered:

  • Controls: Always include appropriate positive and negative controls in each experiment. For cytotoxicity assays, a known cytotoxic agent can be used as a positive control.

  • Replicates: Perform each experiment with at least three biological replicates to ensure the reproducibility of the findings.

  • Orthogonal Assays: Confirm key findings using alternative experimental approaches. For example, if the MTT assay suggests cytotoxicity, confirm cell death using a trypan blue exclusion assay or by observing cell morphology.

  • Concentration and Time Dependence: Evaluate the effects of the compound over a range of concentrations and time points to establish a clear dose-response and time-course relationship.

Conclusion

This compound represents a molecule with potential for biological activity based on its structural motifs. The application notes and protocols detailed herein provide a robust framework for the initial characterization of this compound's effects in a cell culture setting. By systematically evaluating its cytotoxicity and exploring potential mechanisms of action, researchers can build a foundational understanding of its pharmacological profile, paving the way for further investigation and potential therapeutic applications.

References

  • ResearchGate. (2016, December). synthesis and biological evaluation of some novel piperazine derivatives. Indian Journal of Heterocyclic Chemistry, 26(3-4), 147-153. [Link]

  • RSC Publishing. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]

  • Pharmaffiliates. CAS No : 162712-35-8 | Product Name : 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. [Link]

  • Pharmaffiliates. 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol. [Link]

  • Omsynth Lifesciences. 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. [Link]

  • National Institutes of Health. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. [Link]

  • MDPI. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. [Link]

  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • National Institutes of Health. Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. [Link]

  • PubMed. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N -. [Link]

  • PubMed. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. [Link]

  • National Institutes of Health. (2009, April 23). N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Pharmacological Potential

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a versatile chemical scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active agents, such as the antianginal drug ranolazine, of which it is a primary metabolite, makes it a compelling starting point for the discovery of novel compounds with potentially enhanced therapeutic properties.[1] The aryloxypropanolamine core is a well-established pharmacophore in cardiovascular medicine, often associated with β-adrenoceptor antagonism.[2][3]

This guide provides a comprehensive framework for the strategic derivatization of this compound. We will explore methodologies to selectively modify its three key reactive sites: the secondary nitrogen of the piperazine ring, the secondary alcohol, and the aromatic methoxy group. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to generate diverse libraries of new chemical entities for pharmacological screening.

Strategic Derivatization Workflow

The derivatization of a multifunctional molecule like this compound necessitates a carefully planned synthetic strategy to achieve selectivity. The secondary piperazine nitrogen is the most nucleophilic site, followed by the secondary alcohol. The aromatic ring is the least reactive. Therefore, direct derivatization of the piperazine nitrogen can often be achieved without affecting the alcohol. However, for reactions involving the alcohol or for more complex modifications, a protecting group strategy is essential.

Derivatization_Workflow start This compound piperazine_direct Direct Derivatization of Piperazine Nitrogen start->piperazine_direct protection_strategy Protecting Group Strategy start->protection_strategy aromatic_modification Aromatic Modification (e.g., Demethylation & Re-functionalization) start->aromatic_modification Advanced Derivatives final_compounds Library of Novel Compounds piperazine_direct->final_compounds Simple Derivatives protect_alcohol Protect Secondary Alcohol (e.g., Silyl Ether) protection_strategy->protect_alcohol protect_piperazine Protect Piperazine (e.g., N-Boc) protection_strategy->protect_piperazine derivatize_piperazine Derivatize Piperazine (N-Alkylation, N-Acylation, Reductive Amination) protect_alcohol->derivatize_piperazine deprotect_alcohol Deprotect Alcohol derivatize_piperazine->deprotect_alcohol deprotect_alcohol->final_compounds derivatize_alcohol Derivatize Alcohol (Etherification, Esterification) protect_piperazine->derivatize_alcohol deprotect_piperazine Deprotect Piperazine derivatize_alcohol->deprotect_piperazine deprotect_piperazine->final_compounds aromatic_modification->final_compounds Advanced Derivatives

Caption: Strategic workflow for the derivatization of the title compound.

Part 1: Selective Derivatization of the Piperazine Moiety

The secondary amine of the piperazine ring is a prime target for modification to explore structure-activity relationships (SAR). Common derivatizations include N-alkylation, N-acylation, and reductive amination.[4][5]

Protocol 1.1: Direct N-Alkylation of Piperazine

This protocol describes the direct alkylation of the piperazine nitrogen using an alkyl halide. To favor mono-alkylation, a large excess of the starting piperazine can be used, though this can complicate purification.[6] An alternative, more controlled approach involves using a 1:1 stoichiometry and careful monitoring of the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq).

  • Slowly add the alkyl halide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Base K₂CO₃ or DIPEANeutralizes the H-X formed during the reaction, driving it to completion.
Solvent ACN or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Temperature Room Temperature to 50 °CMild conditions to prevent side reactions. Heating may be required for less reactive alkyl halides.
Protocol 1.2: N-Acylation of Piperazine

Acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperazine ring.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1.3: Reductive Amination for N-Substitution

Reductive amination is a versatile method for introducing a wide variety of substituents onto the piperazine nitrogen.[5][7] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Protecting Group Strategies for Selective Derivatization

To selectively derivatize the secondary alcohol, the more reactive piperazine nitrogen must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its facile removal under acidic conditions.[8] Conversely, to perform more complex modifications on the piperazine ring in the presence of a sensitive alcohol, the hydroxyl group can be protected as a silyl ether.

Protecting_Groups cluster_0 Piperazine Protection cluster_1 Alcohol Protection start_piperazine Start Compound boc_protection N-Boc Protection (Boc)₂O, Base start_piperazine->boc_protection boc_protected N-Boc Protected Intermediate boc_protection->boc_protected derivatize_oh Derivatize -OH boc_protected->derivatize_oh boc_deprotection Boc Deprotection TFA or HCl derivatize_oh->boc_deprotection final_oh_derivative Final -OH Derivative boc_deprotection->final_oh_derivative start_alcohol Start Compound silyl_protection Silyl Ether Protection (e.g., TBSCl, Imidazole) start_alcohol->silyl_protection silyl_protected O-Silyl Protected Intermediate silyl_protection->silyl_protected derivatize_piperazine Derivatize Piperazine silyl_protected->derivatize_piperazine silyl_deprotection Silyl Deprotection (e.g., TBAF) derivatize_piperazine->silyl_deprotection final_piperazine_derivative Final Piperazine Derivative silyl_deprotection->final_piperazine_derivative

Caption: Orthogonal protecting group strategies.

Protocol 2.1: N-Boc Protection of the Piperazine

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the starting material (1.0 eq) in DCM.

  • Add TEA (1.2 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in DCM.

  • Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Protocol 2.2: O-Silyl Ether Protection of the Secondary Alcohol

The tert-butyldimethylsilyl (TBS) group is a common and robust protecting group for alcohols.[3]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve the starting material (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Part 3: Derivatization of the Secondary Alcohol

With the piperazine nitrogen protected, the secondary alcohol can be selectively modified.

Protocol 3.1: Etherification of the Secondary Alcohol (Williamson Synthesis)

Materials:

  • N-Boc-1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup, deprotection, and purification reagents

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the N-Boc protected starting material (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.

  • Stir at room temperature overnight.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the intermediate by column chromatography.

  • Deprotect the Boc group using Protocol 3.3.

Protocol 3.2: Esterification of the Secondary Alcohol

Materials:

  • N-Boc-1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

  • Carboxylic acid (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard workup, deprotection, and purification reagents

Procedure:

  • To a solution of the N-Boc protected starting material (1.0 eq), carboxylic acid (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM, add DCC (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the intermediate by column chromatography.

  • Deprotect the Boc group using Protocol 3.3.

Protocol 3.3: Deprotection of the N-Boc Group

Materials:

  • N-Boc protected derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane (3-5 eq) at 0 °C.[4]

  • Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the final deprotected product.

Part 4: Aromatic Ring Modification

Modification of the aromatic ring offers another avenue for creating structural diversity. A common strategy is the demethylation of the methoxy group to reveal a phenol, which can then be re-alkylated or used in other transformations.

Protocol 4.1: O-Demethylation

Materials:

  • Protected or unprotected starting material

  • Boron tribromide (BBr₃), 1M solution in DCM (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add BBr₃ solution (3.0 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent.

  • Purify the phenolic derivative by column chromatography. This phenol can then be subjected to etherification (Protocol 3.1) to introduce new alkoxy groups.

Part 5: Characterization of New Compounds

The structural elucidation and purity assessment of the newly synthesized derivatives are critical. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose
NMR (¹H, ¹³C) Structural confirmation and elucidation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition (HRMS).
HPLC Purity assessment and purification.
FT-IR Identification of key functional groups.

Conclusion

The protocols outlined in this application note provide a robust and versatile toolkit for the derivatization of this compound. By employing strategic protection and deprotection sequences, researchers can selectively modify the piperazine nitrogen, the secondary alcohol, and the aromatic ring to generate libraries of novel compounds. These new chemical entities can then be screened for a wide range of biological activities, paving the way for the discovery of next-generation therapeutics.

References

  • Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 844–853. Available at: [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Available at: [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • European Journal of Pharmaceutical and Medical Research.
  • Chem-Station. (2014, March 8). Silyl Protective Groups. Available at: [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available at: [Link]

  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46. Available at: [Link]

  • BenchChem.
  • Singh, M., et al. (2011). Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Indian Journal of Pharmacology, 43(6), 682–686. Available at: [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Available at: [Link]

  • Baker, M. (2005). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. Journal of Pharmacology and Experimental Therapeutics, 294(3), 923-32.

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Troubleshooting & Optimization

Technical Support Center: Stability of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol in biological assays. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the stability and integrity of the compound throughout your experimental workflows.

Introduction: Understanding the Molecule

This compound, a known metabolite of the anti-anginal drug Ranolazine, is a versatile molecule with applications in various research fields.[1] Its structure, featuring a piperazine ring, a secondary alcohol, and an aryl methoxy ether, presents specific stability considerations that are crucial for obtaining reliable and reproducible data in biological assays. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent results in my cell-based assay. Could the compound be degrading?

A1: Yes, inconsistent results are a common indicator of compound instability.[2] Several factors within a typical biological assay can contribute to the degradation of this compound. These include the pH of your culture medium, exposure to light, incubation temperature, and the presence of reactive species. It is crucial to assess the stability of your compound under your specific experimental conditions.

Q2: What are the primary degradation pathways I should be concerned about?

A2: Based on the chemical structure and data from related compounds, the main degradation pathways to consider are:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides. Forced degradation studies on the parent drug, Ranolazine, have identified N-oxides of the piperazine ring as degradation products.

  • pH-dependent degradation: Piperazine derivatives can be sensitive to the pH of the solution.[2] While Ranolazine is reported to be stable in basic conditions, it shows degradation under acidic conditions.[1] The methoxy group could also undergo demethylation in acidic environments.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation of molecules with aromatic ether moieties.[3][4] It is advisable to protect solutions containing the compound from light.

Q3: How should I prepare and store my stock solutions of this compound?

A3: To ensure maximum stability of your stock solutions, adhere to the following best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the impact of repeated freeze-thaw cycles.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[2]

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

  • Light Protection: Store all solutions in amber vials or wrapped in aluminum foil to protect from light.[2]

Q4: Can components of my assay buffer or cell culture medium affect the compound's stability?

A4: Yes, certain components can influence stability. For instance, the pH of the buffer is a critical factor.[2] While standard buffers like PBS (Phosphate-Buffered Saline) are generally stable, it's important to ensure the final pH of your assay solution is within a range where the compound is stable.[5] Components like bovine serum albumin (BSA) are often used to stabilize proteins and prevent non-specific binding, but their effect on small molecules can vary.[6] It is recommended to perform a stability check of the compound in your final assay buffer.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability-related issues with this compound.

Issue 1: Loss of Potency or Inconsistent Activity Over Time

This is a primary indicator of compound degradation.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B First Step C Perform Time-Course Stability Study in Assay Buffer B->C D Analyze Samples by HPLC at T=0 and T=x hours C->D E Degradation Observed? D->E F Optimize Assay Conditions (pH, Light, Temp) E->F Yes G No Degradation Observed E->G No H Investigate Other Experimental Variables G->H

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Prepare a Fresh Stock Solution: Always start by preparing a fresh stock solution to rule out issues with aged or improperly stored stocks.

  • Conduct a Time-Course Stability Study:

    • Prepare the compound in your final assay buffer at the working concentration.

    • Incubate the solution under the exact conditions of your assay (temperature, light exposure).

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze by HPLC: Analyze the collected samples using a stability-indicating HPLC method (see Protocol 1). A decrease in the parent compound peak area and/or the appearance of new peaks over time confirms degradation.

  • Optimize Assay Conditions: If degradation is confirmed, modify your assay protocol. Consider reducing incubation times, protecting the assay plates from light, or adjusting the buffer pH.

Issue 2: Appearance of Unknown Peaks in Analytical Readouts (e.g., LC-MS)

This suggests the formation of degradation products.

Troubleshooting Workflow:

A Unknown Peaks Detected B Perform Forced Degradation Study A->B C Analyze Stressed Samples by LC-MS B->C D Characterize Degradation Products C->D E Modify Assay to Minimize Degradant Formation D->E

Caption: Workflow for identifying unknown degradation products.

Detailed Steps:

  • Perform a Forced Degradation Study: Subject the compound to stress conditions to intentionally generate degradation products (see Protocol 2). This can help in identifying the potential degradants you might be observing in your assay.

  • Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its degradation products based on their mass-to-charge ratio.

  • Characterize Degradants: Based on the mass of the degradation products, you can hypothesize their structures. For example, an increase of 16 amu could indicate the formation of an N-oxide.

  • Optimize Assay Protocol: Once you have an idea of the degradation pathways, you can tailor your assay conditions to minimize the formation of these specific products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach to developing an HPLC method to assess the stability of this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or ammonium acetate

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or MS detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum, or MS detection for more sensitive and specific analysis.

  • Sample Preparation: Dilute the compound to a suitable concentration (e.g., 10-100 µg/mL) in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the parent peak and any potential degradation peaks. The method is considered "stability-indicating" if it can resolve the parent compound from all degradation products.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation pathways and products.

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • UV lamp (for photolytic degradation)

  • Heating block or oven (for thermal degradation)

Procedure:

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in water or a suitable co-solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify degradation products.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage of Stock Solutions -20°C or -80°C, protected from light, in single-use aliquots.To minimize chemical degradation, photodegradation, and effects of freeze-thaw cycles.[2]
Working Solutions Prepare fresh daily from stock solutions.To ensure accurate concentration and minimize degradation in aqueous buffers.
Assay Conditions Minimize exposure to light by using amber plates or covering plates with foil. Maintain a consistent and appropriate pH.To prevent photodegradation and pH-driven hydrolysis or oxidation.[2][3]
Monitoring Stability Use a stability-indicating HPLC method to check the purity of the compound in your assay buffer over the time course of the experiment.To confirm the compound's integrity under your specific experimental conditions.

Conclusion

Ensuring the stability of this compound in biological assays is paramount for generating accurate and reproducible data. By understanding its potential degradation pathways and implementing the recommended handling, storage, and troubleshooting procedures outlined in this guide, researchers can significantly enhance the reliability of their experimental outcomes.

References

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved January 15, 2026, from [Link]

  • The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(5), 629-641.
  • Vanillylamide-based propanolamine derivative displays alpha/beta-adrenoceptor blocking and vasodilating properties. (2002). Journal of Cardiovascular Pharmacology, 39(6), 844-853.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-123.
  • Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. (2020). Research in Pharmaceutical Sciences, 15(4), 369-377.
  • Photochemistry of Aryl tert-Butyl Ethers in Methanol: The Effect of Substituents on an Excited State Cleavage Reaction. (1995). The Journal of Organic Chemistry, 60(10), 3121-3128.
  • Piperazine Derivative Stabilizes Actin Filaments in Primary Fibroblasts and Binds G-Actin In Silico. (2021). International Journal of Molecular Sciences, 22(16), 8825.
  • The influence of sodium phosphate buffer on the stability of various proteins: Insights into protein-buffer interactions. (2018). International Journal of Biological Macromolecules, 118(Pt A), 1085-1094.
  • Ranolazine: A New Approach to Treating an Old Problem. (2010). Texas Heart Institute Journal, 37(6), 641-648.
  • Clinical pharmacokinetics of ranolazine. (2009). Clinical Pharmacokinetics, 48(11), 705-721.
  • Thermolysis and Photolysis of some Selected Aryl Thioesters. (2006).
  • Ranolazine. (2023). In StatPearls.
  • Bioassays and Biological Stability. (1999). Developments in Biologicals, 97, 73-80.
  • 28 questions with answers in PIPERAZINES | Science topic. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Laser flash photolysis kinetic studies of enol ether radical cations. Rate constants for heterolysis of alpha-methoxy-beta-phosphatoxyalkyl radicals and for cyclizations of enol ether radical cations. (2002). Journal of the American Chemical Society, 124(19), 5402-5410.
  • The Role of Buffer, Pyridoxal 5′‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase. (2020). ChemBioChem, 21(20), 2947-2952.
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2023).
  • Stability of SARS-CoV-2 in Phosphate-Buffered Saline for Molecular Detection. (2020). Journal of Clinical Microbiology, 58(6), e00640-20.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • How to determine the stability of Phosphate buffered saline (PBS)? (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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Navigating the Challenges of Amine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the column chromatography purification of amine compounds. As researchers, scientists, and professionals in drug development, you are likely aware of the unique challenges that basic amine compounds present during chromatographic purification. Their propensity to interact with the stationary phase can lead to a host of issues, from frustrating peak tailing to complete loss of your valuable compound. This guide is designed to provide you with in-depth, practical solutions to these common problems, grounded in scientific principles and field-proven experience. Here, you will find not just protocols, but the reasoning behind them, empowering you to optimize your purification workflows with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent obstacles encountered during the column chromatography of amine compounds. Each issue is broken down into its root causes, followed by a step-by-step experimental protocol to resolve it.

Issue 1: Severe Peak Tailing or Complete Compound Retention on the Column

This is arguably the most common and frustrating issue when purifying amines on standard silica gel.

The "Why": Understanding the Root Cause

The primary culprit behind this phenomenon is the strong acid-base interaction between the basic amine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction can lead to strong, sometimes irreversible, adsorption of the amine onto the stationary phase, resulting in broad, tailing peaks or, in severe cases, the compound failing to elute from the column altogether.[1][3]

The "How": A Multi-faceted Approach to a Solution

The most straightforward solution is to introduce a competing base into the mobile phase to "mask" the acidic silanol groups.[1][4] This additive will preferentially interact with the silica, preventing your amine compound from binding strongly.

Experimental Protocol: Incorporating Triethylamine (TEA) into the Eluent

  • Initial Solvent System Selection: Begin by identifying a suitable non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) for your compound using Thin Layer Chromatography (TLC).[5][6]

  • Adding the Modifier: To your chosen eluent, add triethylamine (TEA) to a final concentration of 0.1-2% (v/v).[1] For particularly stubborn amines, a slightly higher concentration may be necessary, but it is advisable to start low and optimize.

  • TLC Re-evaluation: Re-run the TLC with the TEA-modified eluent. You should observe a significant improvement in the spot shape (less streaking) and an increase in the Rf value.

  • Column Chromatography: Pack your column with silica gel and equilibrate with the TEA-modified mobile phase before loading your sample. Proceed with the purification as usual.

For highly sensitive or strongly basic amines, pre-treating the silica gel to neutralize the acidic sites can be a more effective strategy.[1][7]

Experimental Protocol: Preparing Triethylamine-Deactivated Silica Gel

  • Slurry Preparation: In a fume hood, prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-3% triethylamine.[7]

  • Packing the Column: Wet-pack your column with this slurry.

  • Washing: Flush the packed column with one to two column volumes of the same solvent mixture to ensure complete deactivation.

  • Equilibration and Elution: Equilibrate the column with your starting mobile phase (which may or may not contain TEA, depending on the compound) and proceed with the purification.

When dealing with particularly challenging amines, moving away from silica gel may be the most robust solution.

  • Basic Alumina: Alumina is inherently more basic than silica and can be an excellent choice for the purification of basic compounds.[1]

  • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions with basic analytes.[1][3][4]

  • Reversed-Phase (C18) Silica: For polar and ionizable amines, reversed-phase chromatography with an alkaline mobile phase can be a highly effective purification strategy.[1][2]

Issue 2: Poor Resolution and Co-elution of Impurities

Even with peak tailing addressed, achieving adequate separation between your target amine and closely related impurities can be challenging.

The "Why": Sub-optimal Selectivity

Resolution in chromatography is a function of selectivity, efficiency, and retention. If the chemical differences between your compounds of interest are slight, you may need to adjust the chromatographic conditions to enhance these differences.[2]

The "How": Fine-Tuning Your Separation

Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polar solvent (gradient elution) can significantly improve resolution.[5][8]

Experimental Protocol: Developing a Gradient Method

  • TLC Analysis: Using TLC, identify a "weak" solvent system where your compound of interest has a low Rf (e.g., ~0.1-0.2) and a "strong" solvent system where it has a higher Rf (e.g., ~0.5-0.7).

  • Gradient Design: Start the column elution with the weak solvent system and gradually increase the proportion of the strong solvent over the course of the run. This will allow for better separation of less polar impurities first, followed by the elution of your target compound in a sharper band.

For reversed-phase separations, the pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds like amines.[9][10][11]

  • The "2 pH Rule": To maximize retention of a basic amine on a reversed-phase column, the mobile phase pH should be adjusted to at least two units above the amine's pKa.[2] This ensures the amine is in its neutral, more hydrophobic form, leading to stronger interaction with the C18 stationary phase.[2][12]

Data Summary: Mobile Phase Additives for Amine Purification

AdditiveTypical ConcentrationMode of ActionAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 2% (v/v)Masks acidic silanol groups on silica gel.[1][13]Volatile and easily removed post-purification.[2]Strong odor; can sometimes co-elute with the product.
Ammonia (in Methanol) 1-2% of a 7N solutionA stronger base than TEA for more effective silanol masking.[1]Effective for very basic compounds.Can be more difficult to remove than TEA.
Pyridine 0.1 - 0.5% (v/v)An alternative basic modifier.[2]Can offer different selectivity.Higher boiling point and toxicity.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to purify amines on a standard silica gel column?

A1: The core issue is the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface. This can lead to strong adsorption, resulting in poor recovery and significant peak tailing.[1][2]

Q2: I've added triethylamine to my mobile phase, but I'm still seeing peak tailing. What should I do?

A2: If you're still observing tailing, consider the following:

  • Increase the TEA concentration: Gradually increase the amount of TEA in your mobile phase, monitoring the peak shape by TLC or with a small test column.

  • Switch to a stronger base: Ammonia in methanol can be more effective for highly basic amines.[1]

  • Deactivate your silica: Pre-treating your silica with TEA can provide a more uniformly neutralized surface.[1][7]

  • Consider an alternative stationary phase: Amine-functionalized silica or alumina may be better suited for your compound.[1][4]

Q3: Can I use an acidic modifier in my mobile phase for amine purification?

A3: In normal-phase chromatography on silica, adding an acid is generally not recommended as it will protonate the amine, leading to even stronger binding to the silica. However, in reversed-phase chromatography, adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape for some amines by ion-pairing mechanisms, though it may also decrease retention.[9][10]

Q4: How does mobile phase pH affect the retention of amines in reversed-phase chromatography?

A4: In reversed-phase chromatography, increasing the pH of the mobile phase will deprotonate a basic amine, making it more neutral and hydrophobic. This leads to increased retention on the non-polar C18 stationary phase. Conversely, decreasing the pH will protonate the amine, making it more polar and reducing its retention.[2][9][14]

Visualizing the Workflow: Troubleshooting Peak Tailing

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed with Amine Compound add_tea Add 0.1-2% TEA to Mobile Phase start->add_tea check_tlc_1 Re-evaluate on TLC add_tea->check_tlc_1 problem_solved_1 Problem Solved: Symmetrical Peak check_tlc_1->problem_solved_1 Improved Spot Shape increase_tea Increase TEA Concentration or Switch to Ammonia check_tlc_1->increase_tea Tailing Persists check_tlc_2 Re-evaluate on TLC increase_tea->check_tlc_2 deactivate_silica Deactivate Silica Gel with TEA check_tlc_2->deactivate_silica Tailing Persists problem_solved_2 Problem Solved check_tlc_2->problem_solved_2 Improved Spot Shape alternative_stationary_phase Consider Alternative Stationary Phase (Alumina, Amine-Silica, C18) deactivate_silica->alternative_stationary_phase Still Unresolved

Caption: A decision tree for troubleshooting peak tailing in amine purification.

References

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters.
  • Troubleshooting purification of tertiary amine compounds by column chromatography. (n.d.). Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • Alternative stationary phases. (2022, July 16). Reddit.
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12).
  • use of Triethylamine. (2005, December 30). Chromatography Forum.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2).
  • 10 tips for optimising chromatography performance. (2023, June 2). KRSS Ltd.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15). Quora.
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
  • When do we find tailing in chromatography, and how can we eliminate that? (2019, September 17). Quora.
  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15).
  • How To Make Column Chromatography More Efficient? (2025, March 10). Chemistry For Everyone.
  • Video: Extraction: Effects of pH. (2024, April 4). JoVE.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.
  • Tailing of basic compound. (2023, May 5). Reddit.
  • Amine purification. (2011, August 29). Science Forums.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). ACS Publications.
  • (PDF) Organic amine flash purification using a novel stationary phase. (2015, November 26). ResearchGate.

Sources

Technical Support Center: Stabilizing Methoxyphenoxy Compounds in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome, researchers. The methoxyphenoxy moiety is a cornerstone in modern drug development and materials science, prized for its electronic properties and metabolic stability. However, this very stability can be deceptive. Under common laboratory conditions, these compounds can be surprisingly susceptible to degradation, leading to confounding results, decreased yields, and questionable data integrity.

This guide is structured to move from the "why" to the "how." We will first explore the fundamental chemical principles governing the degradation of methoxyphenoxy compounds. Understanding these pathways is not just academic; it is the foundation for rational troubleshooting. Subsequently, we will transition into a practical, question-and-answer-based format to address the specific issues you are likely encountering at the bench. Our goal is to empower you with the knowledge to not only prevent degradation but to design more robust and reliable experimental workflows.

Part 1: Understanding the Enemy - Primary Degradation Pathways

Methoxyphenoxy compounds, while generally stable, possess vulnerabilities. Degradation typically initiates at the methoxy group or the aromatic ring system and is primarily driven by four factors: light, oxygen, pH, and heat.

Oxidative Degradation

Oxidation is arguably the most common and insidious degradation pathway. The ether linkage and the electron-rich aromatic ring are prime targets for oxidative attack.

  • Mechanism: The process often begins with the abstraction of a hydrogen atom from the methyl group of the methoxy moiety, or via direct attack on the aromatic ring by radical species.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents (especially ethers like THF or dioxane), or metal catalysts. The resulting intermediates can cascade into a variety of products, including demethylation to form the corresponding phenol, ring-opening products, or the formation of quinone-like structures, which are often highly colored.[1][2] Exposure to air and light can accelerate this process, leading to products like hydroxyphenyl propynone, aurones, and flavones in certain structures.[2]

Photodegradation

Many aromatic systems absorb UV light, and methoxyphenoxy compounds are no exception. This absorption can provide the energy needed to initiate degradative reactions.

  • Mechanism: Upon absorbing UV radiation, the molecule is promoted to an excited state. This excited molecule can then undergo several fates, including homolytic cleavage of the methyl C-O bond or the aryl C-O bond, generating radical intermediates.[3][4] These radicals can then react with solvents or dissolved oxygen, leading to a complex mixture of degradation products.[3][5] The specific pathway is highly dependent on the solvent and the presence of other reactive species.[3][6]

pH-Mediated Hydrolysis

The ether linkage in methoxyphenoxy compounds is generally stable at neutral pH but can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Mechanism:

    • Acid-Catalyzed: Under acidic conditions, the ether oxygen is protonated, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[7][8][9] This typically results in cleavage to form a phenol and methanol.

    • Base-Catalyzed: While less common for simple methoxyaryl ethers, strong bases at high temperatures can promote cleavage, although this is generally a harsher condition than acid-catalyzed hydrolysis.[10][11]

Thermal Degradation

High temperatures provide the activation energy needed to overcome reaction barriers, accelerating all the previously mentioned degradation pathways.

  • Mechanism: Heat increases the rate of oxidation and hydrolysis. In the absence of other reagents, sufficiently high temperatures can cause homolytic bond cleavage, initiating radical chain reactions. The presence of methoxy groups can sometimes lower the overall thermal stability of a polymer or molecule compared to its deoxygenated counterpart.[12] However, many compounds exhibit high thermal stability in an inert, solid state.[13][14]

Part 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common experimental challenges.

Q1: I'm performing a reaction heated to 80°C in THF, and my solution is turning dark brown. What's happening and how do I fix it?

A1: This is a classic sign of oxidative degradation, likely accelerated by heat.[15] Tetrahydrofuran (THF) is notorious for forming explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidants that will readily react with your electron-rich methoxyphenoxy compound, especially when heated. The brown color is indicative of complex polymeric or quinone-like degradation products.

Solution:

  • Use Fresh, Peroxide-Free Solvent: Always use freshly opened, inhibitor-free, anhydrous solvent. If the solvent is older, test for peroxides using potassium iodide (KI) starch paper or commercial test strips. Never distill THF to dryness, as this can concentrate explosive peroxides.

  • Degas Your Solvent: Before adding your reagents, you must remove dissolved oxygen from the solvent. For reactions sensitive to oxygen, especially those involving heating or organometallic reagents, degassing is critical.[15]

  • Maintain an Inert Atmosphere: Run your reaction under a blanket of an inert gas like nitrogen or argon. This prevents atmospheric oxygen from entering the reaction vessel.[16][17][18]

Q2: My compound seems to degrade upon purification by silica gel chromatography. My TLC plates look clean, but the final product is impure. Why?

A2: Silica gel is acidic and has a high surface area, which can catalyze the degradation of sensitive compounds. The methoxy group can be susceptible to acid-catalyzed hydrolysis or rearrangement on the silica surface, especially if the compound has other sensitive functional groups.

Solution:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your eluent containing 1-2% of a non-volatile base like triethylamine or pyridine. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or C18-functionalized silica (reverse-phase) for your purification, as these are less likely to cause acid-catalyzed degradation.

  • Work Quickly: Do not let your compound sit on the column for extended periods. Prepare your fractions and elute the column as efficiently as possible.

Q3: I store my methoxyphenoxy compound as a solid in a clear vial on the benchtop. Is this acceptable?

A3: This is not an ideal storage practice. Storing sensitive compounds on an open bench exposes them to light and temperature fluctuations, both of which can promote degradation over time.[19][20]

Solution: Follow the "Cold, Dark, and Dry" principle for long-term storage.

Storage ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the rate of all chemical reactions, significantly slowing degradation.[21][22]
Light Store in amber vials or wrap clear vials in aluminum foil.Prevents photodegradation by blocking UV and visible light.[23]
Atmosphere For highly sensitive compounds, flush the vial with Argon or Nitrogen before sealing.Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[24]
Purity Store the purest possible material.Impurities can sometimes act as catalysts for decomposition.

Q4: How can I monitor for potential degradation during my experiment?

A4: Proactive monitoring is key to developing a robust process. A simple stability-indicating method using HPLC or LC-MS is the gold standard.

Solution:

  • Establish a Baseline: At the start of your experiment (t=0), take an aliquot of your reaction mixture or solution and immediately analyze it by HPLC/LC-MS to get a clean chromatogram of your starting material.

  • Time-Point Analysis: Take small aliquots at regular intervals during your experiment (e.g., every hour for a heated reaction).

  • Analyze for Degradants: Compare the chromatograms over time. Look for the appearance of new peaks (degradation products) and a corresponding decrease in the peak area of your starting material. Mass spectrometry (MS) is invaluable here for getting immediate molecular weight information on the new peaks, which can help identify the degradation pathway (e.g., a loss of 14 Da often suggests demethylation).[25][26]

Part 3: Essential Protocols & Visual Guides

To ensure the integrity of your experiments, the following protocols for creating an inert environment are essential.

Protocol 1: Solvent Degassing

Removing dissolved gases, particularly oxygen, is crucial.[27][28][29] There are three common methods, with varying levels of effectiveness.

MethodProcedureProsCons
Inert Gas Sparging Bubble a fine stream of N₂ or Ar through the solvent via a long needle for 30-60 minutes.[29][30]Simple, good for large volumes.Least effective method; may not remove all dissolved O₂. Can evaporate volatile solvents.[30]
Sonication under Vacuum Place the solvent flask in an ultrasonic bath and apply a light vacuum for 1-minute cycles, backfilling with inert gas after each cycle. Repeat 5-10 times.[15][30]Faster than sparging.Moderately effective.
Freeze-Pump-Thaw 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Apply high vacuum for 2-3 minutes. 3. Close the flask to vacuum and thaw the solvent completely. 4. Repeat the cycle 3 times.[15][27][30]Most effective method for removing dissolved gases.[15][30]Time-consuming, only suitable for smaller volumes.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This procedure uses a Schlenk line, which allows for easy switching between vacuum and an inert gas source.[16]

  • Glassware Preparation: Ensure all glassware (e.g., a Schlenk flask) is oven- or flame-dried to remove adsorbed water and cooled under vacuum.[17][18]

  • Evacuate-Refill Cycles: Assemble the reaction apparatus. Connect the flask to the Schlenk line. Carefully open the flask to the vacuum to evacuate the air. Then, switch to the inert gas line to backfill the flask. Repeat this "evacuate-refill" cycle three to five times to ensure a completely inert atmosphere.[16][31]

  • Reagent Addition:

    • Stable Solids: Add via a powder funnel under a positive flow of inert gas.[16]

    • Liquids/Solutions: Add via a gas-tight syringe through a rubber septum.

    • Air-Sensitive Reagents: Dissolve in degassed solvent in a separate Schlenk flask and transfer via cannula.[16][31]

  • Maintaining Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction, typically visualized by a gentle outflow through an oil bubbler (2-3 bubbles per second).[16][30]

Visual Workflow Guides

The following diagrams illustrate the decision-making process for troubleshooting and the standard workflow for handling sensitive compounds.

DegradationTroubleshooting start Observation: Compound Degradation q1 Is the solution changing color (e.g., yellow/brown)? start->q1 q2 Is the reaction exposed to light? q1->q2 No a1 Likely Oxidative Degradation q1->a1 Yes q3 Is the reaction heated? q2->q3 No a2 Likely Photodegradation q2->a2 Yes q4 Are you using an ether-based solvent (THF, Dioxane)? q3->q4 No a3 Likely Thermal Degradation q3->a3 Yes q5 Is the pH strongly acidic or basic? q4->q5 No q4->a1 Yes a4 Likely pH-Mediated Hydrolysis q5->a4 Yes s1 Solution: - Degas solvent - Use inert atmosphere - Check for peroxides a1->s1 s2 Solution: - Use amber glassware - Wrap flask in foil a2->s2 s3 Solution: - Lower reaction temperature - Ensure inert atmosphere a3->s3 s4 Solution: - Buffer the reaction medium - Use non-acidic/basic conditions

Caption: Troubleshooting decision tree for diagnosing degradation.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_workup Workup & Analysis glassware 1. Oven-Dry Glassware solvent 2. Select & Degas Solvent (Freeze-Pump-Thaw) glassware->solvent atmosphere 3. Assemble & Prepare Inert Atmosphere (3x Evacuate-Refill) solvent->atmosphere reagents 4. Add Reagents (Syringe/Cannula) atmosphere->reagents reaction 5. Run Reaction (Maintain positive pressure) reagents->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Quench & Purify (Consider neutral silica/alumina) monitor->workup store 8. Store Product (Cold, Dark, Dry, Inert) workup->store

Caption: Recommended workflow for handling sensitive compounds.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013). ChemistryViews. [Link]

  • How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry. [Link]

  • How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Degassing. Wikipedia. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. [Link]

  • Degassing Solvents. Berry Group, University of Wisconsin. [Link]

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Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the compound 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol. As a known metabolite of Ranolazine, a drug primarily targeting the late inward sodium current (INa)[1][2][3], understanding the off-target profile of this metabolite is crucial for a complete safety and efficacy assessment in drug development. This document details the scientific rationale behind target selection, provides in-depth experimental protocols for in vitro screening, and offers a clear methodology for data interpretation and presentation.

Introduction: The Scientific Rationale for Cross-Reactivity Profiling

This compound shares structural motifs, specifically the arylpiperazine group, with a class of compounds known to interact with a variety of G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors[4][5][6]. While its parent compound, Ranolazine, has a well-defined primary mechanism of action on cardiac ion channels[7][8], the potential for this metabolite to exhibit its own pharmacological activity at other sites warrants a thorough investigation. Cross-reactivity studies are essential to identify any unintended interactions that could lead to side effects or reveal novel therapeutic applications.

The primary objective of this guide is to present a systematic approach to characterizing the selectivity of this compound. We will focus on a panel of receptors and enzymes commonly associated with the arylpiperazine scaffold to build a comprehensive pharmacological profile.

Designing the Cross-Reactivity Study: Target Selection and Experimental Approach

A logical and efficient cross-reactivity study begins with the selection of a relevant panel of biological targets. Given the structural characteristics of the test compound, our panel will prioritize key receptors in the central nervous system (CNS) and the cardiovascular system.

Proposed Target Panel

The following table outlines a recommended primary screening panel. The selection is based on the prevalence of arylpiperazine interactions and the potential for clinically relevant off-target effects.

Target ClassSpecific TargetsRationale
Adrenergic Receptors α1A, α1B, α1D, α2A, α2B, β1, β2The arylpiperazine moiety is a common pharmacophore in adrenergic receptor ligands. Off-target adrenergic activity can lead to cardiovascular side effects such as changes in blood pressure and heart rate.[9][10]
Serotonergic Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7Arylpiperazine derivatives frequently exhibit high affinity for various serotonin receptor subtypes, which can influence mood, cognition, and other CNS functions.[4][5][11]
Dopaminergic Receptors D1, D2, D3Cross-reactivity at dopamine receptors is a key consideration for CNS-active compounds, with potential implications for motor control and reward pathways.[5]
Primary Target of Parent Drug Late Inward Sodium Current (INa)To compare the metabolite's activity with that of Ranolazine and determine if it retains the primary pharmacological effect.[1][2]
Key Cardiac Ion Channel hERG (IKr)Ranolazine is known to inhibit the hERG channel. Assessing the metabolite's activity at this channel is critical for evaluating the potential for QT prolongation and proarrhythmic risk.[7][8]
Experimental Workflow

The cross-reactivity assessment will be conducted in two main stages: initial binding affinity screening followed by functional assays for any significant interactions identified.

Experimental_Workflow cluster_0 Phase 1: Binding Affinity Screening cluster_1 Phase 2: Functional Activity Assessment cluster_2 Data Analysis & Interpretation A This compound B Radioligand Binding Assays (Adrenergic, Serotonergic, Dopaminergic Receptors) A->B C Significant Binding Identified (e.g., Ki < 1 µM) B->C D Functional Assays (e.g., cAMP, Calcium Flux, Membrane Potential) C->D E Determine Ki and IC50 values D->E F Assess Selectivity Profile E->F G Compare with Ranolazine Activity F->G

Caption: High-level experimental workflow for cross-reactivity profiling.

Methodologies: In Vitro Assays for Cross-Reactivity

Detailed and validated protocols are paramount for generating reliable and reproducible data. The following sections describe standard methodologies for the proposed assays.

Radioligand Binding Assays

Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.[12][13][14]

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell membranes or prepare them from cell lines overexpressing the target receptor.

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at or near its Kd), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Radioligand_Binding_Assay cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Output A Receptor Membranes D Incubation A->D B Radioligand B->D C Test Compound C->D E Filtration D->E F Scintillation Counting E->F G IC50 Determination F->G H Ki Calculation G->H

Caption: Workflow for a typical radioligand binding assay.

Functional GPCR Assays

Should significant binding affinity be observed for any of the GPCR targets, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[18][19]

Principle: These assays measure the downstream signaling events that occur upon receptor activation, such as changes in second messenger concentrations (e.g., cAMP, IP1) or ion flux (e.g., Ca2+).

Example Protocol (cAMP Assay for Gs or Gi-coupled receptors):

  • Cell Culture:

    • Use a cell line stably expressing the receptor of interest.

    • Plate the cells in a 96-well or 384-well plate and grow to an appropriate confluency.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a specified time to allow for cAMP production.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Data Presentation and Interpretation

Tabular Summary of Binding Affinities

The results from the radioligand binding assays should be summarized in a table, allowing for a quick comparison of the compound's affinity across the target panel.

Table 1: Hypothetical Binding Affinity Profile of this compound

TargetRadioligandKi (nM)
Adrenergic Receptors
α1A[3H]-Prazosin>10,000
α2A[3H]-Rauwolscine850
β1[3H]-CGP-12177>10,000
Serotonergic Receptors
5-HT1A[3H]-8-OH-DPAT150
5-HT2A[3H]-Ketanserin450
Dopaminergic Receptors
D2[3H]-Spiperone1,200
Interpreting the Data
  • Potency and Selectivity: The Ki and IC50 values are measures of potency; a lower value indicates higher potency.[20] Selectivity is determined by comparing the potency of the compound at different targets. A compound is generally considered selective for a particular target if its affinity is at least 10-fold higher for that target compared to others.

  • Significance Threshold: A common threshold for considering a binding interaction as significant in early-stage screening is a Ki or IC50 value of less than 1 µM (1000 nM). Interactions above this concentration are less likely to be physiologically relevant at therapeutic doses of the parent drug.

  • Comparison with Parent Compound: It is essential to compare the cross-reactivity profile of the metabolite with that of Ranolazine. This comparison will help to determine if the metabolite contributes to the known side-effect profile of Ranolazine or if it possesses a distinct pharmacological profile.

Conclusion

This guide outlines a rigorous and scientifically sound approach for the comprehensive evaluation of the cross-reactivity of this compound. By employing a well-chosen target panel and validated in vitro assays, researchers can generate a detailed pharmacological profile of this Ranolazine metabolite. The resulting data will be invaluable for understanding its potential off-target effects, ensuring a more complete picture of the safety and pharmacology of Ranolazine, and potentially uncovering new therapeutic avenues for this class of compounds. Adherence to the principles of careful experimental design, execution, and data interpretation outlined herein will ensure the generation of high-quality, reliable results for informed decision-making in drug development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed to ensure the safety of personnel, prevent environmental contamination, and maintain full compliance with hazardous waste regulations.

Hazard Assessment and Chemical Profile

Before handling any chemical, a comprehensive risk assessment is paramount. 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol should be treated as a hazardous substance. This assessment is based on the toxicological profiles of its primary structural motifs:

  • Guaiacol (2-Methoxyphenol) Moiety: The phenoxy component suggests potential hazards associated with phenols and their ethers. Guaiacol itself is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[5][6][7] Therefore, waste containing this compound must be managed to prevent ingestion, skin contact, and release into the environment.[6]

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[4][8] They can also act as sensitizers, causing allergic reactions upon exposure.[9] This necessitates handling with appropriate personal protective equipment and ensuring that waste is securely contained.

  • Propan-2-ol Moiety: The alcohol group contributes to the compound's solubility and potential reactivity. While isopropanol itself has a lower hazard profile, its presence in the structure influences the overall chemical properties.

Based on this analysis, the compound must be handled as hazardous chemical waste, subject to local, state, and federal regulations such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]

Property Value / Information Source / Rationale
Chemical Name This compoundIUPAC Nomenclature[2]
CAS Number 162712-35-8Chemical Abstracts Service[2][12]
Molecular Formula C14H22N2O3[2]
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, Potential for allergic skin reaction.Based on Guaiacol and Piperazine structural components[4][5][6][8]
Primary Disposal Route Hazardous Chemical Waste Incineration or Landfill (post-treatment)Standard for non-recyclable research chemicals[8]
Incompatible Wastes Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent hazardous reactions[8][13]
Personal Protective Equipment (PPE) and Handling

Adherence to a strict PPE protocol is the first line of defense against chemical exposure. The causality is clear: preventing contact with a substance that is a presumed skin and eye irritant is non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[14]

  • Eye/Face Protection: Use chemical safety goggles. If there is a risk of splashing, a face shield should also be worn.[15]

  • Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Work Area: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and documented. This protocol ensures that waste is segregated, contained, and managed in a compliant manner from the point of generation to its final disposal.[16]

Do not mix this waste with other chemical streams.[15] The fundamental principle of waste segregation is to prevent unforeseen and potentially dangerous chemical reactions. This compound's amine (piperazine) and ether functional groups could react exothermically with acids or oxidizing agents.

  • Action: Designate a specific, dedicated container for waste containing this compound. This includes neat (pure) compound, contaminated consumables (e.g., pipette tips, weighing papers, gloves), and solutions.

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[10]

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.

  • Action: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • An indication of the primary hazards (e.g., "Irritant," "Harmful").

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel, pending pickup by the institution's Environmental Health and Safety (EHS) office or a certified waste vendor.[10][16]

  • Action: Keep the waste container closed at all times, except when adding waste.[16]

  • Action: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]

  • Action: Use secondary containment (e.g., a larger plastic tub) to capture any potential leaks from the primary container.

In the event of a spill, a prepared response is essential to mitigate exposure and environmental release.

  • Action: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Action: If safe to do so, increase ventilation.

  • Action: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Action: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into the designated hazardous waste container.

  • Action: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

The ultimate disposal of the waste must be handled by professionals. Under no circumstances should this chemical waste be poured down the drain or placed in regular trash. [16][17][18] Sewer disposal of chlorinated hydrocarbons or other persistent organic chemicals is strictly prohibited by regulations like the Clean Water Act.

  • Action: Once the container is full or ready for pickup, contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for removal.[15]

  • Action: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution and regulatory agencies.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Waste Collection & Storage cluster_response Phase 3: Contingency & Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: No Mixing with Incompatibles fume_hood->segregate container Use Labeled, Sealed HDPE Container segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill spill_protocol Execute Spill Protocol: Absorb, Collect, Decontaminate spill->spill_protocol Yes ehs_contact Contact EHS for Pickup spill->ehs_contact No spill_protocol->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Disposal Workflow Diagram.

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A Senior Application Scientist's Guide to Handling 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (CAS No. 162712-35-8). As a key intermediate and metabolite of Ranolazine, understanding its specific handling requirements is crucial for the safety of researchers and the integrity of drug development programs.[1][2]

Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this protocol is built upon a comprehensive hazard analysis of its core structural motifs: the piperazine ring and the methoxy-phenoxy-propanol group. This approach ensures a robust and cautious safety margin, aligning with the highest standards of laboratory practice.

Hazard Assessment: The Rationale Behind the Precautions

The necessity for stringent personal protective equipment (PPE) protocols stems from the potential hazards associated with the chemical's constituent parts.

  • The Piperazine Moiety: Piperazine and its derivatives are the primary drivers of our safety concerns. These compounds are well-documented as being capable of causing severe skin and eye irritation.[3][4] More critically, they are recognized as respiratory sensitizers and can cause allergic reactions upon inhalation or skin contact. High exposure to piperazine can lead to neurological effects such as weakness and tremors.[3] Therefore, preventing skin contact and inhalation is of paramount importance.

  • The Aromatic Ether Moiety: The 1-(2-Methoxy-phenoxy)-propan-2-ol portion of the molecule shares characteristics with other aromatic ethers and propanol derivatives. Compounds like 1-Methoxy-2-propanol are flammable liquids and vapors that can cause respiratory tract irritation and central nervous system effects like drowsiness or dizziness if inhaled.[5][6]

Based on this composite analysis, this compound must be handled as a substance that is potentially corrosive to skin and eyes, a respiratory irritant and sensitizer, and harmful if inhaled or swallowed.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot required
Weighing Solid (<1g)Chemical safety gogglesDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatRequired: Work within a certified chemical fume hood.
Weighing Solid (>1g) or if aerosolization is likelyFace shield worn over chemical safety gogglesDouble-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical-resistant apron over a fully-buttoned lab coatRequired: Work within a certified chemical fume hood. Consider a NIOSH-approved respirator if the hood is not available or functioning optimally.[4][7]
Preparing Solutions (Dissolving)Face shield worn over chemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before useChemical-resistant apron over a fully-buttoned lab coatRequired: Work within a certified chemical fume hood to avoid inhaling vapors or aerosols.[8][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Start: Task Assessment cluster_hazard Hazard Identification cluster_ppe PPE Selection Start Define the Task (e.g., Weighing, Dissolving) Inhalation Inhalation Hazard? (Solid Powder, Vapors) Start->Inhalation Contact Contact Hazard? (Splash, Spills) Start->Contact Engineering Use Fume Hood Inhalation->Engineering Yes Body Lab Coat + Chemical Apron Contact->Body Yes Eyes Goggles + Face Shield Contact->Eyes Yes Hands Chemical-Resistant Gloves Contact->Hands Yes Respiratory Add Respirator Engineering->Respiratory If hood is unavailable

Caption: PPE selection workflow based on task-specific hazards.

Operational Plan: Step-by-Step Guidance

Adherence to a strict, procedural workflow is critical to ensuring safety and preventing exposure.

Preparation and PPE Donning
  • Inspect Your PPE: Before starting, visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.

  • Work Area Verification: Confirm that a certified chemical fume hood is operational. Ensure an eyewash station and safety shower are unobstructed and accessible.[8]

  • Donning Sequence:

    • Don lab coat and/or chemical apron.

    • Don chemical safety goggles and face shield (if required).

    • Don respiratory protection (if required).

    • Wash hands thoroughly.

    • Don the first pair of nitrile gloves, ensuring they cover the cuff of the lab coat.

    • Don the second pair of gloves over the first.

Handling Procedure: Weighing the Solid Compound
  • Engineering Controls: Perform all manipulations of the solid compound inside a chemical fume hood to control dust and potential aerosols.[9]

  • Containment: Place a weigh boat on the analytical balance inside the hood.

  • Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust.[3]

  • Sealing: Immediately and tightly close the stock container.

  • Clean-up: Gently wipe the spatula and any minor dust from the work surface with a damp cloth, which should then be disposed of as hazardous waste. Do not dry sweep.[3]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess chemical, contaminated gloves, weigh boats, pipette tips, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[10] The container should be marked "Hazardous Chemical Waste" and list the chemical name.

  • Container Management: Keep the hazardous waste container tightly sealed when not in use. Store it in a cool, dry, and well-ventilated area away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it with regular trash.[10][11]

References

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  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/20500_msds.pdf]
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